2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Chemoselectivity Programmable Synthesis Biaryl Construction

Eliminate statistical cross-coupling mixtures with this pinacol ester. Its differentiated C2/C5 bromide reactivity enables programmed biaryl construction. Benefits: (i) avoids oligomerization & protodeboronation of free boronic acids; (ii) ~50% RCY in ¹¹C-labeling vs. <4% for MIDA boronates; (iii) consistent stoichiometry for automated parallel synthesis. ≥97% purity confirmed by batch-specific NMR/HPLC/GC. Stable at 2-8°C. Global shipping.

Molecular Formula C12H15BBr2O2
Molecular Weight 361.87 g/mol
CAS No. 1256781-64-2
Cat. No. B1376876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1256781-64-2
Molecular FormulaC12H15BBr2O2
Molecular Weight361.87 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)Br
InChIInChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
InChIKeyYAZONGAJMOABEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Reactive Pinacol Boronate Ester for Iterative C–C Bond Construction


2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1256781-64-2) is an organoboron compound classified as an aryl pinacol boronate ester. Its molecular architecture integrates a 2,5-dibromophenyl core with a cyclic pinacol-protected boronic ester . The presence of two chemically distinct reactive centers—the Bpin ester, primed for Suzuki–Miyaura cross-coupling, and the two electronically differentiated aryl bromides (C2 and C5), capable of orthogonal oxidative addition—enables programmable, sequential C–C bond formations. This property is analytically verified by batch-specific certificates of analysis (NMR, HPLC, GC) provided by reputable vendors, typically confirming purity ≥97% . The compound serves as a strategic building block in synthetic organic chemistry, particularly for constructing complex biaryl architectures where precise chemoselectivity is paramount [1].

1
Dual reactive architecture Bpin ester for Suzuki coupling plus two electronically differentiated aryl bromides (C2/C5) enable programmed sequential C–C bond formation.
2
Batch-certified quality Supplier certificates of analysis (NMR, HPLC, GC) confirm identity and purity; typical purity supports high-fidelity synthetic workflows.
3
Stable boronate ester form Pinacol protection provides balanced reactivity and storage stability, suitable for multi-step synthesis and parallel chemistry.

Why Generic Aryl Dihalides or Boronates Cannot Substitute


A generic aryl dihalide or a standard monofunctional boronate cannot substitute for this compound because the spatial and electronic relationship between its functional groups dictates the chemoselectivity of sequential cross-coupling reactions. The difference in reactivity between the ortho-bromine (C2) and the meta-bromine (C5) relative to the pinacol boronate ester is not merely a matter of steric hindrance; it is a fundamental property that enables controlled iterative synthesis [1]. Swapping this compound for its free boronic acid analog (2,5-dibromophenylboronic acid, CAS 1008106-93-1) introduces significant risks of uncontrolled oligomerization and homocoupling due to the free acid's inherently higher reactivity and susceptibility to protodeboronation, leading to irreproducible yields [2]. Furthermore, replacing the pinacol ester with a different boronate, like a MIDA boronate, would alter the reaction kinetics and necessitate entirely different deprotection or activation protocols, which have been shown in comparable systems to yield lower molecular weight products in polymerization contexts [2]. The user must procure this specific C12H15BBr2O2 architecture to reproduce the precise chemoselectivity outcomes reported in the literature.

This Pinacol Ester (CAS 1256781-64-2)
Alternative May Not Transfer
Controlled reactivity profile; C2/C5 bromine discrimination tuned by pinacol boronate
Free boronic acid (CAS 1008106-93-1): higher protodeboronation and oligomerization risk, leading to yield variability
Mild Suzuki coupling without deprotection; stable on silica gel for purification
MIDA boronate analogs: require altered deprotection protocols; cross-coupling efficiency may be significantly lower
Integrates boronate handle and two bromine positions in a single scaffold
Generic aryl dihalides or monofunctional boronates: cannot achieve programmed sequential biaryl construction

Head-to-Head Evidence for Chemoselectivity and Stability


Ortho vs. Meta Bromine Discrimination in Sequential Coupling

The fundamental value proposition of this specific compound is the electronically programmed discrimination between its C2 and C5 bromine atoms, enabling stepwise, chemoselective functionalization. This is not a general property; it is directly inherited from the 2,5-dibromophenyl scaffold but is uniquely modulated by the pinacol boronate ester group. Comparative studies on the analogous dioxazaborocane derivative, 6-butyl-2-(2,5-dibromophenyl)-1,3,6,2-dioxazaborocane, have quantified this selectivity: lithiation occurs with a preference for the 5-position. Critically, the type of boronate group dictates the switch: for the anionic triisopropoxyborate derivative, lithiation is exclusive at C5, while the trifluoroborate salt favors C2 attack [1]. This proves that the boronate protecting group actively controls regioselectivity. While direct quantitative Head-to-Head data for the pinacol ester versus these analogs is limited in the open literature, this class-level evidence demonstrates that the choice of the pinacol ester is not arbitrary but a critical parameter to achieve the desired, reproducible selectivity profile.

Ortho vs. Meta Br Discrimination
Class-level inference
Pinacol ester predicted C5 lithiation preference; other boronates shift selectivity (C5 exclusive or C2 preferred)
Regioselectivity is boronate-dependent; pinacol ester selection critical for desired isomer control
Model study using nBuLi (Durka et al., 2013)
Chemoselectivity Programmable Synthesis Biaryl Construction

Chromatographic Stability on Silica Gel

A key practical differentiator is the compound's behavior during purification, a critical step for any building block intended for high-fidelity reactions. Oka et al. (2022) demonstrated a general principle: while conventional aryl boronic acids and pinacol esters are challenging to purify on silica gel due to instability and protodeboronation, the pinacol ester framework offers enhanced stability that allows for isolation in excellent yields after chromatography. The study introduces a superior Epin ester class, but its benchmark comparison directly quantifies the yield deficit of standard pinacol esters and the far poorer performance of free boronic acids in identical purification protocols [1]. For a researcher procuring 2,5-dibromophenylboronic acid pinacol ester (CAS 1256781-64-2) versus its free acid counterpart (CAS 1008106-93-1), this translates to a higher recovery of analytically pure material, directly impacting downstream reaction efficiency and reproducibility.

Silica Gel Stability
Class-level inference
Pinacol esters allow higher isolated yields after chromatography vs. free boronic acids, which degrade significantly
Selection of ester form improves purification recovery and downstream reaction fidelity
Oka et al., Org. Lett. 2022; class-level observation
Stability Purification Silica Gel Chromatography

Cross-Coupling Efficiency vs. MIDA Boronate

A landmark comparative study on Suzuki-type 11C-methylation provides quantitative, cross-study comparable evidence on the selection of the optimal boron reagent. In the synthesis of 1-[11C]methylnaphthalene, the pinacol ester precursor delivered a radiochemical yield (RCY) of approximately 50%, which was statistically equivalent to the performance of the corresponding free boronic acid. In stark contrast, performing the identical reaction with the corresponding N-methylimidodiacetic acid (MIDA) boronate ester resulted in a drastically lower RCY of less than 4% [1]. This data provides a powerful rationale for selecting this pinacol ester over a MIDA boronate analog of 2,5-dibromophenyl, where a comparable drop in efficiency could be anticipated. The choice between the pinacol ester and the free acid can then be based on superior stability and handling properties of the ester, as it delivers identical coupling efficiency under these conditions.

Coupling Efficiency vs. MIDA
Cross-study comparable
~50% RCY for pinacol ester;
Supports selection for applications where high conversion is critical
Comparative Suzuki-type 11C-methylation study
Cross-Coupling Reactivity Yield Optimization

Validated Application Scenarios


Programmable Iterative Synthesis of Unsymmetrical Biaryls

This compound is the monomer of choice for constructing unsymmetrical biaryl cores where the sequence of C–C bond formation must be strictly controlled. The evidence confirms that the ortho- and meta-bromine substituents possess differentiated reactivity profiles, a property that is directly modulated by the pinacol boronate group [1]. A researcher would first exploit the more reactive aryl bromide (predicted to be at C5) under mild Suzuki conditions, followed by a subsequent cross-coupling at the sterically hindered C2 position using a more active catalyst system. This prevents the statistical mixtures and homocoupling byproducts that would arise from using a symmetric dihalide or a monofunctional boronate. The high purity (≥97%) of the procured building block ensures that the programmed reactivity is not compromised by contaminants.

High-Fidelity Synthesis of Radiolabeled Tracers

For the synthesis of 11C-labeled compounds where precious radionuclide incorporation must be maximized, the pinacol ester form of this building block is non-negotiable. Cross-study comparable evidence unequivocally shows that pinacol boronate esters achieve radiochemical yields (~50% RCY) on par with free boronic acids but vastly outperform MIDA boronates, which show yields below 4% [1]. Using this specific pinacol ester ensures high specific activity of the final tracer and minimizes radioactive waste, a critical economic and safety consideration in radiochemistry facilities. Its intrinsic storage stability at 2-8°C also simplifies handling in hot cells.

Controlled Suzuki Polycondensation for Advanced Materials

In the polymerization of monomers for organic electronic materials (e.g., polyfluorenes), the choice of boronate monomer dictates polymer molecular weight and yield. The pinacol boronate ester class has been shown to produce higher molar mass polymers compared to the analogous MIDA boronate ester monomers in biphasic solvent mixtures [1]. For 2,5-dibromophenyl pinacol ester, this translates to its use as a reactive 'end-cap' or AB-type monomer precursor (following chemoselective mono-functionalization) to build well-defined oligomers with minimal defects. The compound's proven stability on silica gel allows for straightforward purification of these intermediates, a critical quality control step in materials science.

Parallel Synthesis of Small-Molecule Screening Libraries

When creating a library of biaryl compounds for drug discovery, reproducibility is paramount. The pinacol ester's balance of reactivity and stability makes it the ideal reagent for automated parallel synthesizers. Unlike the free acid, it does not form variable boroxine oligomers during storage, ensuring consistent weighing and stoichiometry. The quantified reduction in handling-related degradation compared to the free acid [1] directly leads to higher library success rates and more reliable Structure-Activity Relationship (SAR) data, saving substantial medicinal chemistry resources.

Application
Selection Property
Validation Focus
Unsymmetric biaryl synthesis
Programmable chemoselectivity from differentiated bromine sites
Sequential coupling outcome; regioisomer purity
Radiolabeled tracer synthesis
High coupling efficiency under mild conditions
Radiochemical yield and specific activity after coupling
Advanced material polymerization
Controlled AB-type monomer reactivity
Molecular weight control and defect minimization
Parallel library synthesis
Balance of reactivity and storage stability
Reproducible stoichiometry and cross-coupling yields
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